1-(4-Bromophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine

Catalog No.
S16158072
CAS No.
M.F
C13H16BrN3
M. Wt
294.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Bromophenyl)-N-((1-methyl-1h-pyrazol-4-yl)met...

Product Name

1-(4-Bromophenyl)-N-((1-methyl-1h-pyrazol-4-yl)methyl)ethan-1-amine

IUPAC Name

1-(4-bromophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethanamine

Molecular Formula

C13H16BrN3

Molecular Weight

294.19 g/mol

InChI

InChI=1S/C13H16BrN3/c1-10(12-3-5-13(14)6-4-12)15-7-11-8-16-17(2)9-11/h3-6,8-10,15H,7H2,1-2H3

InChI Key

NBYKRQFTMDHKHR-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NCC2=CN(N=C2)C

1-(4-Bromophenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine is a compound characterized by its unique molecular structure, which includes a brominated phenyl group and a pyrazole moiety. The chemical formula is C12H13BrN2C_{12}H_{13}BrN_2, and it features a bromine atom attached to a phenyl ring, which is further connected to a nitrogen atom that links to a methyl-substituted pyrazole group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Typical of amines and heterocycles. Notably, it may participate in nucleophilic substitutions due to the presence of the bromine atom on the phenyl ring, which can be replaced by nucleophiles under appropriate conditions. Additionally, the nitrogen atoms in the pyrazole and amine groups can engage in hydrogen bonding and coordination with metal ions, influencing its reactivity and potential applications in coordination chemistry.

Compounds containing pyrazole structures are known for their diverse biological activities, including anti-inflammatory, analgesic, and antifungal properties. Specifically, derivatives of 1-(4-Bromophenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine have shown promise as potential therapeutic agents. The presence of the bromine atom may enhance its biological activity through increased lipophilicity or by facilitating interactions with biological targets.

Synthesis of 1-(4-Bromophenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine typically involves multi-step organic synthesis techniques. One common method includes:

  • Formation of the Pyrazole Ring: Start with an appropriate hydrazone or similar precursor to synthesize the 1-methyl-1H-pyrazole.
  • Bromination: Introduce bromine into the phenyl ring using bromination reactions (e.g., using N-bromosuccinimide).
  • Amine Coupling: React the brominated phenyl compound with the synthesized pyrazole derivative in the presence of a base to form the final product.

This synthesis pathway allows for the introduction of specific functional groups while maintaining control over reaction conditions to optimize yield and purity.

The compound has potential applications in medicinal chemistry as a lead compound for developing new drugs targeting various diseases due to its unique structural features. Its derivatives may also serve as ligands in coordination chemistry, particularly in forming metal-organic frameworks or catalysts in organic reactions.

Interaction studies involving 1-(4-Bromophenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine have focused on its ability to bind with various biological macromolecules, such as proteins and nucleic acids. The presence of both the amine and pyrazole functionalities allows for multiple interaction modes, including hydrogen bonding and π-stacking interactions, which could be crucial for its biological efficacy.

Several compounds share structural similarities with 1-(4-Bromophenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine. Here are some notable examples:

Compound NameStructureUnique Features
3-(4-bromophenyl)-5-methyl-1H-pyrazoleStructureExhibits strong hydrogen bonding capabilities; used in metal complexation studies.
2-(1-methyl-1H-pyrazol-4-yl)ethan-1-amineStructureLacks bromination; simpler structure but retains potential biological activity.
5-(4-bromophenyl)-3-methylpyrazoleStructureSimilar brominated structure; studied for antifungal properties.

The uniqueness of 1-(4-Bromophenyl)-N-((1-methyl-1H-pyrazol-4-yl)methyl)ethan-1-amine lies in its combination of a brominated phenyl group with a methyl-substituted pyrazole, potentially enhancing both lipophilicity and biological interactions compared to its analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

293.05276 g/mol

Monoisotopic Mass

293.05276 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-15-2024

Explore Compound Types